5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine
Description
5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine is a complex organic compound with a unique structure that combines a methoxyphenyl group, an oxazole ring, and a triazine ring
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11(2)15-8-14(24-22-15)9-18-17-20-16(10-19-21-17)12-4-6-13(23-3)7-5-12/h4-8,10-11H,9H2,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOBJMAMYOJHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC2=NC(=CN=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone and an amide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Triazine Ring: The triazine ring can be synthesized through a condensation reaction involving a suitable precursor, such as a diamine and a nitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolism.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1,2,4-triazine: This compound shares the triazine ring and methoxyphenyl group but lacks the oxazole ring.
N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazine: This compound shares the triazine and oxazole rings but lacks the methoxyphenyl group.
Uniqueness
5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine is unique due to its combination of functional groups, which may confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
